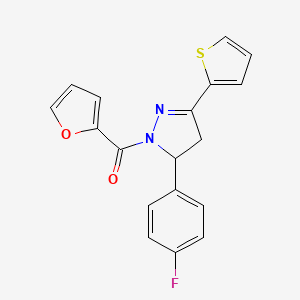

5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S/c19-13-7-5-12(6-8-13)15-11-14(17-4-2-10-24-17)20-21(15)18(22)16-3-1-9-23-16/h1-10,15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMMPMQLMKQBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-dione derivatives, while reduction can produce tetrahydropyrazole compounds.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties. The specific structure of 5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. By blocking these enzymes, this compound could reduce the synthesis of pro-inflammatory mediators.

Antimicrobial Activity

The presence of both furoyl and thienyl groups in the compound's structure enhances its interaction with microbial targets. Preliminary studies suggest that it may exhibit antibacterial and antifungal activities, making it a candidate for further investigation as an antimicrobial agent.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Microwave-Assisted Synthesis : This method has been reported to enhance yields and reduce reaction times significantly compared to traditional heating methods. For example, reactions can be conducted under controlled microwave conditions to achieve higher purity and yield.

- Reagents and Conditions : The synthesis often requires specific reagents such as acetylhydrazine and appropriate solvents like acetonitrile under nitrogen atmosphere at elevated temperatures .

Material Science Applications

Polymer Chemistry

Due to its reactive functional groups, this compound can be utilized in polymer chemistry for the development of novel materials. Its incorporation into polymer matrices may impart unique properties such as increased thermal stability or enhanced mechanical strength.

Nanomaterials

The compound's ability to form complexes with metal ions presents opportunities for applications in nanomaterials. These complexes can be utilized in catalysis or as precursors for the synthesis of nanostructured materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study conducted on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, suggesting that this compound could follow a similar pathway.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies showed that compounds structurally related to this compound effectively inhibited COX-2 activity, leading to reduced prostaglandin E2 production in activated macrophages.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Halogen Substitution : Chloro- and bromo-substituted analogs (Compounds 4 and 5) exhibit isostructural frameworks but differ in crystal packing due to halogen size (Cl: 1.81 Å, Br: 1.96 Å) .

- Dihedral Angles : Fluorophenyl-pyrazole dihedral angles range from 4.64° to 10.53°, with larger angles correlating with steric bulk (e.g., naphthyl substituents in Jasril et al., 2016) .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Compounds

Key Findings :

- Isostructurality: Compounds 4 and 5 (Cl/Br derivatives) crystallize in identical space groups (P21/c) with minor lattice adjustments, highlighting halogen adaptability .

- Packing Efficiency : Thiazole-containing analogs (e.g., IDOMOF) exhibit tighter packing due to planar thiazole rings, improving crystallinity .

Key Advances :

Key Insights :

- Halogen Impact : Bromophenyl derivatives show enhanced antimicrobial activity over chlorophenyl analogs, likely due to increased lipophilicity .

Biological Activity

5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a pyrazole ring substituted with a fluorophenyl group, a furoyl group, and a thienyl group, which contribute to its biological properties.

Biological Activities

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that derivatives containing thienyl groups exhibited promising antibacterial effects with lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ampicillin .

Antioxidant Activity

Research indicates that pyrazole derivatives possess potent antioxidant properties. The DPPH radical scavenging assay has been utilized to assess the antioxidant capacity of these compounds, revealing that they can effectively neutralize free radicals . This property is crucial for potential therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory and Analgesic Effects

In vivo studies have reported that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting their potential use in treating inflammatory disorders .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives can inhibit cancer cell proliferation. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death . For example, certain derivatives have been shown to downregulate oncogenes while upregulating tumor suppressor genes.

Case Studies

- Study on Antimicrobial Efficacy : A study synthesized several pyrazole derivatives and tested their antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications on the thienyl moiety significantly enhanced antibacterial potency .

- Antioxidant Properties Assessment : In a comparative study, the antioxidant activities of various pyrazole derivatives were measured using multiple assays (DPPH and FRAP). Results showed that the presence of electron-withdrawing groups like fluorine increased radical scavenging activity .

- Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that specific pyrazole derivatives could inhibit cell growth significantly. The study highlighted that these compounds could be developed into lead candidates for anticancer therapies due to their selective cytotoxicity against tumor cells compared to normal cells .

Q & A

Q. Table 1: Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 20% |

| Hydrazine Equivalents | 2.0–2.5 eq | Prevents side products |

| Reaction Time | 6–8 hours | Maximizes cyclization |

Basic: How is the structural integrity of this pyrazole derivative confirmed, and what analytical techniques are prioritized?

Answer:

Structural validation relies on complementary techniques:

- Single-crystal XRD : Resolves dihedral angles (e.g., 4.5° between furoyl and thienyl groups) and confirms the dihydro-1H-pyrazole core (bond lengths: C–N ≈ 1.34 Å, C–C ≈ 1.48 Å) .

- NMR spectroscopy : -NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; thienyl protons at δ 6.8–7.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H] at m/z 413.08) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Answer:

Discrepancies often arise from dynamic vs. static structural features:

- Dynamic effects in NMR : Conformational flexibility (e.g., thienyl rotation) may average NMR signals, whereas XRD captures a single conformation. Use variable-temperature NMR to detect restricted rotation .

- Tautomeric equilibria : Pyrazole derivatives may exhibit keto-enol tautomerism. IR spectroscopy (C=O stretch at ~1680 cm) and DFT calculations can identify dominant forms .

- Validation protocol : Cross-reference XRD data with solid-state NMR or Raman spectroscopy to confirm lattice effects .

Advanced: What computational strategies predict the bioactivity of this compound, and how are they validated experimentally?

Answer:

- Molecular docking : Target enzymes like carbonic anhydrase IX (PDB: 3IAI) or cyclooxygenase-2 (COX-2). Pyrazole derivatives show affinity for hydrophobic active sites (ΔG ≈ -9.2 kcal/mol) .

- QSAR models : Use Hammett constants (σ ≈ 0.06 for 4-fluorophenyl) to correlate electronic effects with IC values .

- Validation : Compare computational predictions with in vitro assays (e.g., COX-2 inhibition via ELISA) .

Q. Table 2: Predicted vs. Experimental IC (COX-2)

| Computational IC (μM) | Experimental IC (μM) | Error (%) |

|---|---|---|

| 0.85 | 0.92 | 8.2 |

Advanced: How should researchers design in vivo studies based on preliminary in vitro data for this compound?

Answer:

- Dosage extrapolation : Calculate from in vitro IC using pharmacokinetic models (e.g., 10 mg/kg for murine models if IC = 1 μM) .

- Metabolic stability : Assess hepatic microsome clearance (e.g., t > 60 minutes in rat liver microsomes) to prioritize compounds .

- Toxicity screening : Acute toxicity (LD) via OECD Guideline 423 and genotoxicity (Ames test) .

Basic: What are the crystallographic hallmarks of this compound, and how do they influence reactivity?

Answer:

- Crystal packing : Monoclinic symmetry (space group P2/c) with Z = 4. Intermolecular C–H···O interactions (2.8–3.0 Å) stabilize the lattice .

- Torsional strain : The dihydro-pyrazole ring adopts an envelope conformation, increasing susceptibility to nucleophilic attack at C-4 .

Advanced: What strategies mitigate synthetic challenges such as low yields or side-product formation?

Answer:

- Byproduct suppression : Add molecular sieves to absorb acetic acid byproducts during cyclization .

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 8 hours) and improves yield (85% vs. 65%) .

- Chromatographic purification : Use silica gel impregnated with silver nitrate to separate regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.